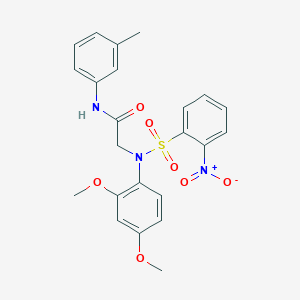
2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(3-methylphenyl)acetamide
Descripción general
Descripción
2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(3-methylphenyl)acetamide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The compound’s structure includes multiple functional groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the sulfonyl aniline derivative: Reacting 2-nitroaniline with a sulfonyl chloride derivative under basic conditions to form the sulfonyl aniline intermediate.
Acylation reaction: The sulfonyl aniline intermediate is then reacted with 2,4-dimethoxybenzoyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions, including temperature, pressure, and the use of catalysts to increase yield and purity. The specific methods would depend on the scale of production and the desired application.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(3-methylphenyl)acetamide may have applications in:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active compound.
Materials Science: Use in the synthesis of advanced materials with specific properties.
Chemical Research: Study of its reactivity and properties for developing new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their function. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide: Lacks the sulfonyl and nitro groups.
2-(2-nitrophenyl)-N-(3-methylphenyl)acetamide: Lacks the dimethoxy groups.
Propiedades
IUPAC Name |
2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O7S/c1-16-7-6-8-17(13-16)24-23(27)15-25(19-12-11-18(32-2)14-21(19)33-3)34(30,31)22-10-5-4-9-20(22)26(28)29/h4-14H,15H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCNCNCRVFGIIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis(1H-pyrrole-2,5-dione)](/img/structure/B3457267.png)
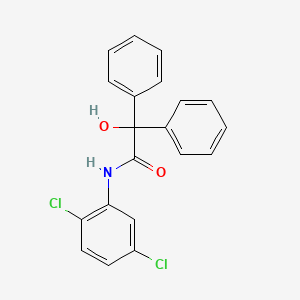

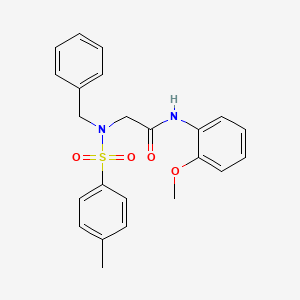
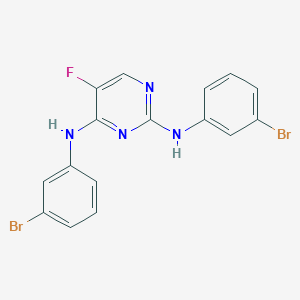
![2-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B3457314.png)
![N-CYCLOPENTYL-2-{[(4-FLUOROPHENYL)SULFONYL]-4-METHYLANILINO}ACETAMIDE](/img/structure/B3457318.png)
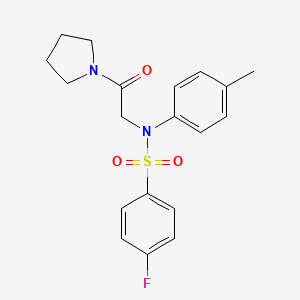
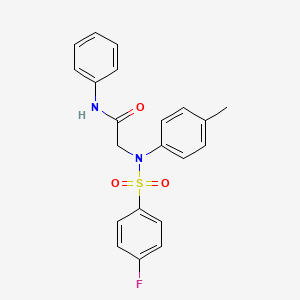
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3457331.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3457342.png)
![N~1~-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3457347.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B3457355.png)
![N-benzyl-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B3457367.png)
